3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group, a fluorine atom, and a cyclohexylcarbamoyl group attached to a benzene ring, making it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluorine atom and the cyclohexylcarbamoyl group onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process. The reaction conditions typically involve the use of a boron source such as bis(pinacolato)diboron and a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic acid derivatives.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar cross-coupling reactions.
2-Fluorobenzeneboronic Acid: Lacks the cyclohexylcarbamoyl group but shares the fluorine and boronic acid functionalities.
Cyclohexylboronic Acid: Contains the cyclohexyl group but lacks the aromatic ring and fluorine atom.
Uniqueness
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both the cyclohexylcarbamoyl group and the fluorine atom on the benzene ring, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This combination of functional groups makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C13H17BFNO3 |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
[3-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c15-12-10(7-4-8-11(12)14(18)19)13(17)16-9-5-2-1-3-6-9/h4,7-9,18-19H,1-3,5-6H2,(H,16,17) |
InChI Key |
SQWLVBQWJBZWPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2CCCCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.